Ethyl 2-(3-bromo-1H-1,2,4-triazol-1-yl)butanoate
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Overview
Description
Ethyl 2-(3-bromo-1H-1,2,4-triazol-1-yl)butanoate is a chemical compound with the molecular formula C8H12BrN3O2 and a molecular weight of 262.10 g/mol . This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms. The triazole ring is substituted with a bromine atom at the 3-position and an ethyl ester group at the 2-position of the butanoate chain .
Preparation Methods
The synthesis of Ethyl 2-(3-bromo-1H-1,2,4-triazol-1-yl)butanoate typically involves the reaction of 3-bromo-1H-1,2,4-triazole with ethyl 2-bromobutanoate under suitable conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction . The reaction mixture is then heated to reflux, and the product is isolated by standard workup procedures such as extraction and purification by column chromatography .
Chemical Reactions Analysis
Ethyl 2-(3-bromo-1H-1,2,4-triazol-1-yl)butanoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the triazole ring can be substituted by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Common reagents used in these reactions include sodium borohydride for reduction, hydrogen peroxide for oxidation, and various nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used in the reactions.
Scientific Research Applications
Ethyl 2-(3-bromo-1H-1,2,4-triazol-1-yl)butanoate has several scientific research applications:
Mechanism of Action
The mechanism of action of Ethyl 2-(3-bromo-1H-1,2,4-triazol-1-yl)butanoate involves its interaction with specific molecular targets and pathways. The triazole ring can form hydrogen bonds and other interactions with biological molecules, influencing their activity . The bromine atom and ester group also contribute to the compound’s reactivity and binding affinity . These interactions can modulate various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Ethyl 2-(3-bromo-1H-1,2,4-triazol-1-yl)butanoate can be compared with other similar compounds, such as:
1,2,3-Triazole Derivatives: These compounds also contain a triazole ring but differ in the substitution pattern and functional groups.
1,2,4-Triazole Derivatives: Similar to this compound, these compounds have a triazole ring with different substituents.
Ethyl Esters: Compounds with an ethyl ester group but different heterocyclic rings or substituents.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
ethyl 2-(3-bromo-1,2,4-triazol-1-yl)butanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12BrN3O2/c1-3-6(7(13)14-4-2)12-5-10-8(9)11-12/h5-6H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFUGJFFTEYXSSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)OCC)N1C=NC(=N1)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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